2-(Bromomethyl)-1-ethoxypentane
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Overview
Description
2-(Bromomethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of 1-ethoxypentane, where a bromomethyl group is attached to the second carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethoxypentane typically involves the bromination of 1-ethoxypentane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethoxypentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Reduction: Alcohols are the main products.
Scientific Research Applications
2-(Bromomethyl)-1-ethoxypentane has various applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-ethoxypentane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can modify the structure and function of target molecules, influencing their biological activity and properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with similar reactivity but different structural features.
Ethyl 2-(bromomethyl)acrylate: A compound with a bromomethyl group attached to an acrylate moiety, used in polymer synthesis.
Uniqueness
2-(Bromomethyl)-1-ethoxypentane is unique due to its specific structure, which combines a bromomethyl group with an ethoxy group on a pentane chain
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-(ethoxymethyl)pentane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-8(6-9)7-10-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
HYMHZFHXQLCUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC)CBr |
Origin of Product |
United States |
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